Antrafenine

Description

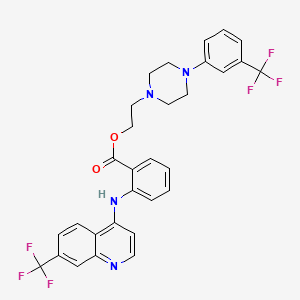

Structure

3D Structure

Propriétés

Key on ui mechanism of action |

Antrafenine is believed to be associated with the inhibition of cyclooxygenase activity. Two unique cyclooxygenases have been described in mammals. The constitutive cyclooxygenase, COX-1, synthesizes prostaglandins necessary for normal gastrointestinal and renal function. The inducible cyclooxygenase, COX-2, generates prostaglandins involved in inflammation. Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity while inhibition of COX-2 provides anti-inflammatory activity. |

|---|---|

Numéro CAS |

55300-29-3 |

Formule moléculaire |

C30H26F6N4O2 |

Poids moléculaire |

588.5 g/mol |

Nom IUPAC |

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |

InChI |

InChI=1S/C30H26F6N4O2/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27/h1-11,18-19H,12-17H2,(H,37,38) |

Clé InChI |

NWGGKKGAFZIVBJ-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F |

Apparence |

Solid powder |

melting_point |

88-90 |

Autres numéros CAS |

55300-29-3 55300-30-6 |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

55300-30-6 (di-hydrochloride) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

2.84e-03 g/L |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-(4-(m-trifluoromethyl-phenyl)-1-piperazinyl)ethyl 2-(7-trifluoromethyl-4-quinolinylamino)benzoate antrafenine antrafenine dihydrochloride SL 73033 Stakane |

Origine du produit |

United States |

Foundational & Exploratory

Antrafenine Solubility: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the solubility of antrafenine in dimethyl sulfoxide (DMSO) and other solvents. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's signaling pathway.

Core Data: this compound Solubility

This compound, a piperazine derivative with analgesic and anti-inflammatory properties comparable to naproxen, exhibits varied solubility across different solvents.[1][2] Understanding its solubility is crucial for in vitro and in vivo studies, formulation development, and ensuring accurate experimental outcomes.

Quantitative solubility data is summarized in the table below for easy comparison.

| Solvent | Solubility | Temperature | Method | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (169.91 mM) | Not Specified | Not Specified | MedChemExpress[3] |

| Water | 0.00284 mg/mL | Not Specified | Predicted (ALOGPS) | DrugBank Online[4] |

| Water | 2.84e-03 g/L | Not Specified | Not Specified | Human Metabolome Database[5] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.25 mM) | Not Specified | Experimental | MedChemExpress |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.25 mM) | Not Specified | Experimental | MedChemExpress |

| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (4.25 mM) | Not Specified | Experimental | MedChemExpress |

It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of a product; therefore, using a newly opened container is recommended. For formulations requiring heat or sonication to aid dissolution, precipitation or phase separation may occur.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from established protocols such as the shake-flask method, which is considered the most reliable for sparingly soluble compounds.

Objective: To determine the equilibrium solubility of this compound in a specified solvent (e.g., DMSO, water, ethanol) at a controlled temperature.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., DMSO, purified water, ethanol)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials containing a known volume of the solvent. The excess solid should be visible to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined in preliminary experiments by measuring the concentration at different time points until it remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the solid material, it is advisable to take the sample from the upper portion of the liquid. Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Signaling Pathway: Mechanism of Action

This compound functions as an analgesic and anti-inflammatory agent by inhibiting the activity of cyclooxygenase (COX) enzymes. There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in the synthesis of prostaglandins for normal physiological functions, and COX-2, which is inducible and produces prostaglandins that mediate inflammation. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby mitigating pain and inflammation.

References

- 1. This compound | 55300-29-3 | Data Sheet | BioChemPartner [biochempartner.com]

- 2. This compound Research Compound|Analgesic|Anti-inflammatory [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C30H26F6N4O2 | CID 68723 - PubChem [pubchem.ncbi.nlm.nih.gov]

Antrafenine: A Piperazine Derivative with Dual Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Antrafenine is a piperazine derivative initially developed as a non-narcotic analgesic and anti-inflammatory agent. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. Clinical studies have demonstrated its efficacy in osteoarthritis, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen. More recently, this compound and its analogs have emerged as potential antiviral agents, exhibiting activity against influenza viruses through a novel mechanism involving the viral ribonucleoprotein (RNP) complex. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological properties, mechanism of action, synthesis, and experimental evaluation. Quantitative data are summarized in structured tables, and key experimental protocols are described. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this multifaceted compound.

Introduction

Piperazine and its derivatives represent a significant class of pharmacologically active compounds with diverse therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects.[1][2][3] this compound, a phenylpiperazine derivative, was first synthesized in 1979 and characterized for its analgesic and anti-inflammatory properties.[4] It functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the synthesis of prostaglandins.[5] While it has been largely superseded by newer drugs in clinical practice, recent research has reinvigorated interest in this compound due to the discovery of its anti-influenza virus activity. This dual functionality as both an anti-inflammatory and a potential antiviral agent makes this compound a compelling subject for further investigation and drug development.

Pharmacological Profile

Mechanism of Action

Anti-inflammatory and Analgesic Effects:

This compound's primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation. The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects of NSAIDs, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal irritation.

Antiviral Effects:

Recent studies have revealed a novel antiviral mechanism of action for this compound analogs against influenza A and B viruses. These compounds are proposed to act on the viral ribonucleoprotein (RNP) complex, which is essential for the transcription and replication of the viral genome. The RNP complex consists of the viral RNA, the nucleoprotein (NP), and the RNA-dependent RNA polymerase complex (comprising PA, PB1, and PB2 subunits). It is suggested that this compound analogs bind to both the PA C-terminal domain and the nucleoprotein, thereby disrupting the function of the RNP complex.

Quantitative Pharmacological Data

Table 1: In Vitro Cyclooxygenase (COX) Inhibition for Selected NSAIDs (for reference)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Aspirin | 1.6 | 3.5 | 0.46 |

| Ibuprofen | 2.5 | 0.5 | 5.0 |

| Naproxen | 0.6 | 0.8 | 0.75 |

| Diclofenac | 0.08 | 0.015 | 5.3 |

| Celecoxib | 15 | 0.04 | 375 |

Note: Data compiled from various sources for comparative purposes. Specific assay conditions can influence IC50 values.

Clinical Efficacy in Osteoarthritis

A double-blind, cross-over study compared the efficacy of this compound with naproxen and placebo in patients with osteoarthritis. The study demonstrated that this compound, at doses of 450 mg/day and 900 mg/day, was effective in relieving pain associated with osteoarthritis, with an efficacy comparable to naproxen (750 mg/day).

Table 2: Summary of Clinical Trial Data for this compound in Osteoarthritis

| Treatment Group | Dosage | Number of Patients with Side Effects | Total Side Effects |

| This compound | 900 mg/day | 9 | 12 |

| This compound | 450 mg/day | 5 | 5 |

| Naproxen | 750 mg/day | 9 | 11 |

| Placebo | - | 7 | 10 |

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following is a representative protocol based on published descriptions; optimization may be required.

Experimental Protocol

Step 1: Synthesis of 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethan-1-ol

-

To a solution of 1-(3-(trifluoromethyl)phenyl)piperazine in a suitable solvent (e.g., acetonitrile), add 2-bromoethanol.

-

The reaction mixture is heated under reflux for a specified period.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the desired alcohol.

Step 2: Synthesis of 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl 2-aminobenzoate

-

A mixture of 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethan-1-ol and isatoic anhydride in a solvent such as dimethylformamide (DMF) is heated.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

The reaction mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to give the crude product, which is then purified.

Step 3: Synthesis of this compound

-

To a solution of 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl 2-aminobenzoate in a suitable solvent (e.g., DMF), add 4-chloro-7-(trifluoromethyl)quinoline and a base (e.g., potassium carbonate).

-

The mixture is heated at an elevated temperature until the reaction is complete.

-

The final product, this compound, is isolated by extraction and purified by recrystallization or column chromatography.

Experimental Methodologies

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats (150-200g) are used.

-

Compound Administration: this compound or a reference drug (e.g., phenylbutazone) is administered orally at various doses (e.g., 10, 20, 40 mg/kg) one hour before the induction of inflammation.

-

Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Antiviral Activity: In Vitro Assays

5.2.1. Minigenome Luciferase Reporter Assay

This assay is used to screen for compounds that inhibit the influenza virus RNA polymerase activity.

-

Cell Culture: Human embryonic kidney (HEK) 293T cells are cultured in appropriate media.

-

Transfection: Cells are co-transfected with plasmids expressing the influenza virus polymerase subunits (PA, PB1, PB2), nucleoprotein (NP), and a reporter plasmid containing a luciferase gene flanked by the viral untranslated regions (UTRs).

-

Compound Treatment: The transfected cells are treated with various concentrations of this compound analogs.

-

Luciferase Assay: After a suitable incubation period (e.g., 24-48 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of viral RNA synthesis. IC50 values can be calculated.

5.2.2. Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between molecules. In the context of this compound, it is used to confirm the binding of the compound to the viral RNP components.

-

Protein Labeling: One of the binding partners (e.g., the PA C-terminal domain or NP) is fluorescently labeled.

-

Sample Preparation: A constant concentration of the labeled protein is mixed with a serial dilution of the this compound analog.

-

MST Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the labeled protein is measured in a dedicated MST instrument.

-

Data Analysis: The change in thermophoresis upon binding is used to determine the binding affinity (Kd) of the compound to the target protein.

Visualizations

Signaling Pathways and Workflows

References

In Vitro Metabolism of Antrafenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antrafenine, a phenylpiperazine derivative, has been utilized as an analgesic and anti-inflammatory agent. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the methodologies used to study the in vitro metabolism of xenobiotics, with a specific focus on the putative metabolic pathways of this compound. Due to a scarcity of publicly available in vitro metabolic data for this compound, this guide combines established experimental protocols with predicted metabolic routes to serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.

Introduction

The in vitro evaluation of a drug's metabolic stability and the identification of its metabolites are fundamental components of the drug discovery and development process. These studies provide insights into the enzymes responsible for a drug's biotransformation, primarily the cytochrome P450 (CYP) superfamily of enzymes.[1][2] Such information is critical for anticipating in vivo clearance, assessing the potential for drug-drug interactions, and understanding inter-individual variability in drug response.[3]

This compound's metabolism is of particular interest due to its biotransformation into active metabolites. This guide will detail the standard in vitro experimental workflows, from incubation with liver microsomes to the analytical techniques used for metabolite identification and characterization.

Predicted Metabolic Pathways of this compound

Based on computational predictions, this compound is likely a substrate for several key cytochrome P450 enzymes, including CYP2C9, CYP2D6, and CYP3A4.[4] The predicted metabolic pathways primarily involve N-dealkylation and hydroxylation reactions.

Phase I Metabolism

The initial biotransformation of this compound is predicted to be catalyzed by CYP enzymes, leading to the formation of primary metabolites.

-

N-Dealkylation: The cleavage of the ethylpiperazine side chain is a probable metabolic route, leading to the formation of 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP).

-

Hydroxylation: Aromatic hydroxylation on the quinoline or phenyl rings is another potential pathway.

Phase II Metabolism

The primary metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are more readily excreted.

The following diagram illustrates the predicted metabolic pathway of this compound.

Experimental Protocols for In Vitro Metabolism Studies

The following protocols are standard methodologies for investigating the in vitro metabolism of a compound like this compound.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate of disappearance of the parent drug when incubated with HLM, providing an estimate of its intrinsic clearance.

Materials:

-

Human Liver Microsomes (pooled from multiple donors)

-

Test compound (this compound)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Quenching solution (e.g., cold acetonitrile with an internal standard)

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare stock solutions of the test compound and controls. Thaw HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[5]

-

Incubation: Add the HLM suspension to the wells of a 96-well plate. Add the test compound to achieve the final desired concentration (e.g., 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (which receive buffer instead).

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding the cold quenching solution.

-

Sample Processing: Seal the plate and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

-

Analysis: Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL protein in incubation).

The following diagram illustrates the experimental workflow for a metabolic stability assay.

Metabolite Identification and Profiling

This assay aims to identify the structures of metabolites formed during incubation.

Procedure:

The experimental setup is similar to the metabolic stability assay. However, the focus of the LC-MS/MS analysis is on detecting and characterizing potential metabolite peaks. High-resolution mass spectrometry (HRMS) is often employed for accurate mass measurements to aid in elemental composition determination.

Data Analysis:

-

Compare the chromatograms of the test samples with the control samples (without NADPH) to identify metabolite peaks.

-

Analyze the mass spectra of the potential metabolites to determine their molecular weight and fragmentation patterns.

-

Propose structures for the metabolites based on the mass shift from the parent drug and fragmentation data.

Cytochrome P450 Reaction Phenotyping

This set of experiments identifies the specific CYP isoforms responsible for the metabolism of the drug.

Methods:

-

Recombinant Human CYP Enzymes: Incubate the test compound with individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to see which enzymes produce metabolites.

-

Chemical Inhibition: Incubate the test compound with HLM in the presence and absence of known CYP-specific chemical inhibitors. A decrease in metabolite formation in the presence of a specific inhibitor suggests the involvement of that CYP isoform.

-

Correlation Analysis: Correlate the rate of metabolite formation with the known activity of specific CYP isoforms in a panel of individual human liver microsomes.

Quantitative Data Summary

| Parameter | Value | Method | Reference |

| Metabolic Stability | |||

| t½ (min) in HLM | Data Not Available | LC-MS/MS | |

| Intrinsic Clearance (µL/min/mg protein) | Data Not Available | Calculation | |

| Enzyme Kinetics (for TFMPP formation) | |||

| Km (µM) | Data Not Available | Recombinant CYPs | |

| Vmax (pmol/min/pmol CYP) | Data Not Available | Recombinant CYPs | |

| CYP Inhibition (IC50 in µM) | |||

| CYP1A2 | Predicted Inhibitor | Fluorometric/LC-MS | |

| CYP2C9 | Predicted Inhibitor | Fluorometric/LC-MS | |

| CYP2C19 | Predicted Inhibitor | Fluorometric/LC-MS | |

| CYP2D6 | Predicted Non-inhibitor | Fluorometric/LC-MS | |

| CYP3A4 | Predicted Inhibitor | Fluorometric/LC-MS |

Conclusion

The in vitro metabolism of this compound is predicted to proceed through CYP-mediated N-dealkylation and hydroxylation, followed by Phase II conjugation. While specific experimental data for this compound is limited, the established methodologies presented in this guide provide a robust framework for its investigation. By employing these techniques, researchers can elucidate the metabolic pathways, identify the responsible enzymes, and predict the pharmacokinetic behavior of this compound and other novel chemical entities. Such studies are indispensable for the progression of drug candidates from discovery to clinical application.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. pharmaron.com [pharmaron.com]

Structural Analogs of Antrafenine: A Technical Guide to Their Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antrafenine is a piperazine derivative that has been characterized as a non-narcotic analgesic and anti-inflammatory agent with efficacy comparable to naproxen.[1][2][3][4] Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] This technical guide provides a comprehensive overview of this compound, its structural analogs, and their associated properties. It delves into the synthesis of these compounds, their mechanism of action through the prostaglandin synthesis pathway, and presents available data on their biological activities. While quantitative data on the COX inhibitory activity of this compound and its direct analogs is limited in publicly available literature, this guide leverages recent research on structural analogs developed for other therapeutic applications to provide insights into the molecule's structure-activity relationship.

Introduction to this compound

This compound, chemically known as 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate, is a multifaceted compound that has demonstrated both anti-inflammatory and, more recently, antiviral properties. As a non-steroidal anti-inflammatory drug (NSAID), its therapeutic effects are rooted in the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that mediate acute and chronic inflammation.

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for this compound as an anti-inflammatory agent is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

-

COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

The anti-inflammatory and analgesic effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, like gastrointestinal issues, are often linked to the inhibition of COX-1. This compound is considered a non-selective inhibitor of both COX-1 and COX-2.

Prostaglandin Synthesis Pathway

The inhibition of COX enzymes by this compound disrupts the arachidonic acid cascade, thereby reducing the production of prostaglandins.

Caption: Prostaglandin Synthesis Pathway and the Site of this compound Action.

Structural Analogs of this compound and Their Properties

Recent research has explored structural analogs of this compound, primarily focusing on their anti-influenza virus activities. These studies provide valuable insights into the structure-activity relationships (SAR) of this chemical scaffold. The modifications have generally focused on the 2-(quinolin-4-yl)amino benzoate moiety, replacing the ester linkage with an amide linkage and introducing various substituents.

Data on Anti-Influenza Activity of this compound Analogs

The following table summarizes the in vitro anti-influenza activity of selected this compound analogs against the A/WSN/33 (H1N1) virus. While this data does not directly reflect the anti-inflammatory properties, it demonstrates how structural modifications can significantly impact biological activity.

| Compound ID | R Group (Substitution on the Amide) | IC50 (µM) for A/WSN/33 (H1N1) |

| 12 | 2-phenylethyl | 5.53 |

| 34 | 4-fluorobenzyl | 3.21 |

| 41 | 2-(4-fluorophenyl)ethyl | 6.73 |

Synthesis of this compound and its Analogs

The synthesis of this compound involves a multi-step process that connects its three main structural components: the trifluoromethylphenyl)piperazine moiety, the ethyl linker, and the (trifluoromethyl)quinolinyl]amino]benzoate group. A general synthetic approach is outlined below.

Experimental Workflow for Synthesis

Caption: General Synthetic Workflow for this compound.

Representative Experimental Protocol for Synthesis of an this compound Analog (Amide)

The following is a representative protocol for the synthesis of an amide analog of this compound, based on published methods for similar compounds.

Step 1: Synthesis of the Amine Precursor A solution of 1-(3-(trifluoromethyl)phenyl)piperazine and a suitable alkylating agent (e.g., a protected aminoethyl halide) in a polar aprotic solvent (e.g., acetonitrile) is stirred at room temperature in the presence of a base (e.g., potassium carbonate). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired amine precursor.

Step 2: Amide Coupling To a solution of 2-((7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid in a suitable solvent (e.g., dichloromethane), a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The mixture is stirred at room temperature for a short period, followed by the addition of the amine precursor from Step 1. The reaction is allowed to proceed at room temperature until completion as monitored by TLC. The reaction mixture is then washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the final amide analog of this compound.

In Vitro COX Inhibition Assay

To evaluate the anti-inflammatory potential of this compound and its analogs, an in vitro cyclooxygenase (COX) inhibition assay can be performed. This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Experimental Protocol for COX Inhibition Assay

The following is a general protocol for a colorimetric COX inhibitor screening assay.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compounds (this compound and its analogs) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.

-

Add the test compound at various concentrations to the inhibitor wells. For control wells, add DMSO vehicle.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid and the colorimetric substrate to all wells.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

-

Monitor the change in absorbance over time to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition).

Experimental Workflow for COX Inhibition Assay

Caption: Workflow for a Colorimetric COX Inhibition Assay.

Conclusion

This compound remains a molecule of interest due to its established analgesic and anti-inflammatory properties, which are attributed to its non-selective inhibition of COX enzymes. While specific quantitative data on its COX inhibitory potency is not widely available, the exploration of its structural analogs for other therapeutic areas, such as antiviral agents, has provided a valuable platform for understanding the structure-activity relationships of this chemical class. The synthetic methodologies and bioassay protocols outlined in this guide provide a framework for researchers to further investigate this compound and its analogs, potentially leading to the development of novel therapeutics with improved efficacy and safety profiles. Future research should focus on systematically synthesizing and evaluating a series of this compound analogs for their COX-1 and COX-2 inhibitory activities to build a comprehensive SAR and to identify candidates with optimized pharmacological properties.

References

Antrafenine Analogs as a Novel Class of Anti-Influenza Agents: A Technical Overview

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Originally developed as an anti-inflammatory agent, the antrafenine scaffold has emerged as a promising foundation for the development of novel anti-influenza therapeutics. A 2023 study published in the European Journal of Medicinal Chemistry detailed the synthesis and evaluation of a library of this compound structural analogs, identifying several compounds with potent activity against a range of influenza A and B viruses.[1][2] These compounds exhibit a novel, dual-target mechanism of action by disrupting the viral ribonucleoprotein (RNP) complex, a critical component of the influenza virus replication machinery. This document provides a detailed technical guide on the anti-influenza potential of this compound analogs, summarizing the available quantitative data, outlining key experimental methodologies, and visualizing the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The primary study focused on 2-(quinolin-4-yl)amino benzamides or 2-(quinolin-4-yl)amino benzoate derivatives, which are structural analogs of this compound. While the anti-influenza activity of the parent this compound compound was not detailed in the available literature, several of its analogs demonstrated significant potency. The half-maximal inhibitory concentration (IC50) values for the three most promising analogs were determined against multiple influenza strains.

Table 1: In Vitro Anti-Influenza Activity of Lead this compound Analogs (IC50)

| Compound ID | A/WSN/33 (H1N1) | A/PR/8/34 (H1N1) | A/HK/1/68 (H3N2) | B/Florida/04/2006 |

| Analog 12 | 5.53 µM | Effective | Effective | Effective |

| Analog 34 | 3.21 µM | Effective | Effective | Effective |

| Analog 41 | 6.73 µM | Effective | Effective | Effective |

Data sourced from Tang et al., 2023.[1][2] Note: Specific IC50 values for the latter three strains were described as "effective" in the study abstract but quantitative figures were not provided.

Proposed Mechanism of Action

The antiviral activity of the this compound analogs is attributed to their interaction with the influenza virus ribonucleoprotein (RNP) complex.[1] The RNP is a crucial assembly responsible for the transcription and replication of the viral RNA genome. Mechanistic studies indicate that these compounds have a dual-target inhibitory effect, binding to two key components of the RNP:

-

PA C-terminal Domain: The polymerase acidic protein (PA) is a subunit of the viral RNA-dependent RNA polymerase. The C-terminal domain of PA is essential for its function, including interactions with other polymerase subunits like PB1.

-

Nucleoprotein (NP): The nucleoprotein is the most abundant protein in the RNP complex. It encapsidates the viral RNA genome, protecting it and serving as a scaffold for the polymerase complex.

By binding to both the PA C-terminal domain and the nucleoprotein, the this compound analogs are believed to disrupt the structure and function of the RNP complex, thereby inhibiting viral replication.

Caption: Proposed dual-target mechanism of this compound analogs against the influenza RNP complex.

Experimental Protocols

The following are representative protocols for the key experiments used to determine the antiviral activity and mechanism of action of this compound analogs. Note: These are generalized methodologies; specific parameters from the primary study were not available.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of a compound that protects host cells from the virus-induced cell death (cytopathic effect).

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density that will form a confluent monolayer overnight.

-

Compound Dilution: Prepare a serial dilution of the test compounds (e.g., this compound analogs) in a separate plate.

-

Infection and Treatment: When cells are confluent, remove the growth medium. Add the diluted compounds to the wells, followed by a standardized amount of influenza virus (e.g., 100 TCID50). Include cell-only (no virus, no compound) and virus-only (no compound) controls.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

Quantification of Viability: Remove the medium and add a cell viability reagent (e.g., a solution containing a tetrazolium salt like MTT or a luminescent ATP-based reagent).

-

Data Analysis: Measure the absorbance or luminescence. Calculate the percentage of cell protection for each compound concentration relative to the controls. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by a compound.

-

Cell Preparation: Seed MDCK cells in multi-well plates to form a confluent monolayer.

-

Synchronized Infection: Infect the cells with a high multiplicity of infection (MOI) of influenza virus for 1 hour at 4°C to allow attachment but not entry. Wash the cells to remove unbound virus.

-

Time-Course Addition: Add the test compound at its effective concentration (e.g., 5x IC50) at various time points post-infection (e.g., -1, 0, 2, 4, 6, 8 hours).

-

Incubation: Incubate the plates for a full replication cycle (e.g., 12-24 hours).

-

Quantify Viral Yield: Collect the supernatant from each well at the end of the incubation period. Determine the viral titer using a plaque assay or TCID50 assay.

-

Data Analysis: Plot the viral yield against the time of compound addition. The time point at which the compound loses its inhibitory effect indicates the latest stage of the replication cycle it can effectively target.

Minigenome Luciferase Reporter Assay

This assay assesses the effect of a compound on the activity of the viral polymerase complex in a controlled, non-infectious system.

-

Cell Transfection: Co-transfect HEK 293T cells with several plasmids:

-

Expression plasmids for the influenza virus polymerase subunits (PA, PB1, PB2) and nucleoprotein (NP).

-

A reporter plasmid containing a luciferase gene flanked by the influenza virus promoter sequences, which is transcribed by the viral polymerase.

-

-

Compound Treatment: After transfection, add serial dilutions of the test compound to the cells.

-

Incubation: Incubate the cells for 24-48 hours to allow for expression of the viral proteins and the reporter gene.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: The reduction in luciferase signal in the presence of the compound indicates inhibition of the viral polymerase/RNP activity. Calculate the IC50 value from the dose-response curve.

Microscale Thermophoresis (MST)

MST is used to quantify the binding affinity between the test compounds and their protein targets (PA and NP).

-

Protein Preparation: Purify recombinant influenza virus PA C-terminal domain and nucleoprotein. Label one of the binding partners (typically the protein) with a fluorescent dye.

-

Serial Dilution: Prepare a serial dilution of the ligand (the this compound analog).

-

Binding Reaction: Mix a constant concentration of the fluorescently labeled protein with the various concentrations of the ligand. Allow the binding reaction to reach equilibrium.

-

Capillary Loading: Load the samples into glass capillaries.

-

MST Measurement: Place the capillaries in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein along this gradient is measured. The thermophoretic movement changes upon binding of the ligand.

-

Data Analysis: Plot the change in thermophoresis against the ligand concentration. The dissociation constant (Kd) is derived by fitting the data to a binding curve, indicating the binding affinity.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the discovery and characterization of novel anti-influenza agents like the this compound analogs.

Caption: A logical workflow for identifying and characterizing novel anti-influenza compounds.

Conclusion and Future Directions

The identification of this compound analogs as potent inhibitors of influenza virus replication represents a significant advancement in the search for new antiviral therapies. Their novel dual-target mechanism, which disrupts the essential RNP complex, offers a potential strategy to combat influenza strains that may be resistant to existing drugs targeting the neuraminidase or M2 ion channel.

Further research is warranted to fully elucidate the potential of this compound class. Key next steps should include:

-

In Vivo Efficacy Studies: Evaluation of the lead analogs in animal models of influenza infection to determine their therapeutic efficacy, pharmacokinetics, and safety profiles.

-

Resistance Profiling: Generation of resistant viral mutants in vitro to identify the genetic barrier to resistance and understand potential escape mechanisms.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of additional analogs to optimize potency and drug-like properties.

-

Broad-Spectrum Activity: Comprehensive testing against a wider panel of contemporary and emerging influenza strains, including avian subtypes of pandemic concern.

References

Preclinical Pharmacokinetics of Antrafenine: An In-Depth Technical Guide

Disclaimer: Detailed preclinical pharmacokinetic data for Antrafenine is limited in the publicly available scientific literature. This guide summarizes the available information and provides illustrative examples of experimental protocols and data presentation based on standard practices in preclinical drug development for a compound of this class. The quantitative data presented herein is hypothetical and for representative purposes only.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[1][2] Its mechanism of action is believed to be associated with the inhibition of cyclooxygenase (COX) activity, a key enzyme in the synthesis of prostaglandins involved in inflammation.[1][3] Preclinical studies have demonstrated its anti-inflammatory efficacy, noting its superiority to phenylbutazone in inhibiting leucocyte infiltration in rat models of inflammation.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development and for translating preclinical findings to clinical settings. This technical guide provides an overview of the known preclinical pharmacokinetics of this compound and outlines standard methodologies for its evaluation.

Quantitative Data Summary

Comprehensive pharmacokinetic parameter data for this compound in preclinical species is not widely published. The tables below are illustrative, presenting hypothetical but realistic data for a small molecule drug like this compound in common preclinical models.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats and Mice Following a Single Oral Dose.

| Parameter | Rat (10 mg/kg) | Mouse (10 mg/kg) |

| Cmax (ng/mL) | 850 | 1200 |

| Tmax (h) | 1.5 | 1.0 |

| AUC0-t (ng·h/mL) | 4250 | 3600 |

| AUC0-inf (ng·h/mL) | 4400 | 3750 |

| t1/2 (h) | 4.5 | 3.0 |

| CL/F (L/h/kg) | 2.27 | 2.67 |

| Vz/F (L/kg) | 14.8 | 11.5 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution.

Table 2: Known Systemic Exposure of the Metabolite mCF3PP Following a Single Oral Dose of this compound (25 mg/kg).

| Species | Systemic Circulation as mCF3PP (%) |

| Mouse | ≥ 14 |

| Rat | ≥ 3 |

mCF3PP: 1-m-trifluoromethylphenylpiperazine

Metabolism

The primary metabolic pathway of this compound identified in preclinical studies is the biotransformation to 1-m-trifluoromethylphenylpiperazine (mCF3PP). This metabolite is pharmacologically active and readily crosses the blood-brain barrier, potentially contributing to the overall pharmacological effects of this compound.

References

- 1. In-vivo metabolism in the rat and mouse of this compound to 1-m-trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: anti-inflammatory activity with respect to oedema and leucocyte infiltration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Elucidation of Arctigenin Pharmacokinetics and Tissue Distribution after Intravenous, Oral, Hypodermic and Sublingual Administration in Rats and Beagle Dogs: Integration of In Vitro and In Vivo Findings [frontiersin.org]

Antrafenine: A Technical Guide on its Analgesic and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antrafenine is a piperazine derivative that has demonstrated both analgesic and anti-inflammatory properties. This technical guide provides an in-depth overview of the existing research on this compound, focusing on its pharmacological effects, mechanism of action, and the experimental methodologies used to evaluate its efficacy. Quantitative data from key preclinical and clinical studies are summarized, and relevant signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound is a non-narcotic agent that has been investigated for its potential in managing mild to moderate pain and inflammation.[1] Clinical studies have shown its efficacy to be comparable to that of naproxen in treating conditions such as osteoarthritis.[1][2] The primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[3] This guide aims to consolidate the available technical information on this compound to support further research and development efforts.

Analgesic and Anti-inflammatory Efficacy: Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound's analgesic and anti-inflammatory effects.

Table 1: Preclinical Anti-inflammatory and Analgesic Data for this compound

| Parameter | Model | Species | Route of Administration | Value | Comparator | Comparator Value | Reference |

| Anti-inflammatory Effect | Carrageenan-induced Paw Edema | Rat | Oral (p.o.) | ED₄₀ = 24 mg/kg | Phenylbutazone | Approximated | [3] |

| Inhibition of Leucocyte Infiltration | Carrageenan-induced Pleurisy | Rat | Oral (p.o.) | Significant suppression at 10, 20, 40 mg/kg | Phenylbutazone | Significant only at 40 mg/kg | |

| Inhibition of Leucocyte Infiltration | Calcium Pyrophosphate Dihydrate Crystal Pleurisy | Rat | Oral (p.o.) | Significant suppression at 10, 20, 40 mg/kg | Phenylbutazone | Significant only at 40 mg/kg |

Table 2: Clinical Analgesic and Anti-inflammatory Data for this compound

| Condition | Daily Dose | Comparator | Daily Dose | Study Design | Key Finding | Reference |

| Osteoarthritis | 450 mg/day & 900 mg/day | Naproxen | 750 mg/day | Double-blind, cross-over | Efficacy comparable to naproxen | |

| Osteoarthritis of hip and/or knee | 600 mg/day | Naproxen | 500 mg/day | Double-blind, three-way cross-over | Comparable potency to naproxen |

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism underlying the analgesic and anti-inflammatory effects of this compound is believed to be the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory drugs.

By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammatory symptoms and pain. The specific inhibitory profile of this compound against COX-1 and COX-2 has not been extensively reported in the available literature.

Mechanism of action of this compound via COX inhibition.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This is a widely used preclinical model to assess the anti-inflammatory activity of novel compounds.

-

Animals: Male rats are typically used.

-

Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.

-

Drug Administration: this compound or the comparator drug (e.g., phenylbutazone) is administered orally (p.o.) at various doses (e.g., 10, 20, 40 mg/kg) prior to the carrageenan injection. A control group receives the vehicle.

-

Measurement of Edema: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each dose group compared to the control group. The ED₄₀ (the dose that produces 40% of the maximum effect) is then determined.

Workflow for the carrageenan-induced paw edema model.

Carrageenan-Induced Pleurisy in Rats

This model is used to evaluate the effect of anti-inflammatory agents on fluid exudation and leukocyte migration.

-

Animals: Male rats are commonly used.

-

Induction of Pleurisy: An intrapleural injection of a 1% carrageenan solution is administered into the right pleural cavity.

-

Drug Administration: this compound or a comparator drug is administered orally at different doses (e.g., 10, 20, 40 mg/kg) before the carrageenan injection.

-

Sample Collection: At a specific time point after induction (e.g., 4 hours), the animals are euthanized, and the pleural exudate is collected.

-

Analysis:

-

The volume of the exudate is measured.

-

The total number of leukocytes in the exudate is determined using a hemocytometer.

-

-

Data Analysis: The inhibition of exudate volume and leukocyte migration is calculated for the drug-treated groups relative to the control group.

Workflow for the carrageenan-induced pleurisy model.

Discussion and Future Directions

The available data suggest that this compound is an effective analgesic and anti-inflammatory agent with a preclinical and clinical profile comparable to established NSAIDs like phenylbutazone and naproxen. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase enzymes.

However, a comprehensive understanding of this compound's pharmacological profile is limited by the lack of publicly available data on several key aspects. Future research should focus on:

-

Determining the in vitro inhibitory potency and selectivity of this compound against COX-1 and COX-2 enzymes. This will provide a clearer picture of its potential for gastrointestinal and cardiovascular side effects.

-

Conducting further preclinical studies to establish a more detailed analgesic profile. This should include various pain models to assess its efficacy against different types of pain (e.g., thermal, mechanical, visceral).

-

Investigating potential mechanisms of action beyond COX inhibition. This could reveal novel therapeutic applications for this compound or its derivatives.

-

Publishing the detailed methodologies and full datasets from previous clinical trials. This would allow for a more thorough and independent evaluation of its clinical efficacy and safety.

Conclusion

This compound has demonstrated significant potential as an analgesic and anti-inflammatory agent. This technical guide has summarized the key findings and experimental methodologies from the available literature. Further research to address the existing knowledge gaps is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. This compound, naproxen and placebo in osteoarthritis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A double blind study of this compound, naproxen and placebo in osteoarthrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: anti-inflammatory activity with respect to oedema and leucocyte infiltration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Cyclooxygenase: An In-depth Technical Guide to the Molecular Targets of Antrafenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antrafenine, a piperazine derivative, has long been characterized as a non-steroidal anti-inflammatory drug (NSAID) with its mechanism of action primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. However, emerging research, including computational and experimental studies on its structural analogs, points towards a broader pharmacological profile. This technical guide delves into the molecular targets of this compound beyond the well-established COX pathway, providing a comprehensive overview of its potential interactions with viral and bacterial proteins, as well as its effects on inflammatory cell migration. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound is a non-narcotic analgesic and anti-inflammatory agent with efficacy comparable to naproxen[1]. Its primary mechanism of action is understood to be the inhibition of prostaglandin synthesis through the blockade of COX-1 and COX-2 enzymes[2][3][4]. While effective, this mechanism is shared with a broad class of NSAIDs and does not fully encapsulate the entirety of its pharmacological effects. Recent investigations, driven by drug repurposing initiatives and in silico screening, have begun to uncover a polypharmacological profile for this compound and its analogs, suggesting interactions with targets that are distinct from the arachidonic acid cascade. This guide focuses on these novel, non-COX molecular targets to provide a deeper understanding of this compound's therapeutic potential and off-target effects.

Non-COX Molecular Targets of this compound and its Analogs

Anti-Influenza Virus Activity: Targeting the Viral Ribonucleoprotein (RNP) Complex

Recent studies on structural analogs of this compound have revealed potent anti-influenza virus activity[2]. These compounds have been shown to target components of the viral ribonucleoprotein (RNP) complex, which is essential for the transcription and replication of the influenza virus genome.

A 2023 study synthesized and tested a library of this compound structural analogs, identifying several compounds with significant inhibitory activity against various influenza A and B strains. The half-maximal inhibitory concentrations (IC50) for the most potent analogs against the A/WSN/33 (H1N1) strain are presented in Table 1.

| Compound ID | Target Virus Strain | IC50 (µM) |

| 12 | A/WSN/33 (H1N1) | 5.53 |

| 34 | A/WSN/33 (H1N1) | 3.21 |

| 41 | A/WSN/33 (H1N1) | 6.73 |

| Table 1: Anti-influenza activity of potent this compound analogs. |

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay):

-

Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.

-

The cells are washed with phosphate-buffered saline (PBS) and infected with the influenza virus at a specific multiplicity of infection (MOI).

-

After a one-hour adsorption period, the viral inoculum is removed, and the cells are washed with PBS.

-

Varying concentrations of the test compounds (this compound analogs) are added to the wells in a serum-free medium containing trypsin.

-

The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at a specific wavelength, and the IC50 value is calculated as the concentration of the compound that inhibits the virus-induced cytopathic effect by 50%.

Microscale Thermophoresis (MST) for Binding Affinity:

-

The target proteins, PA C-terminal domain and nucleoprotein (NP), are expressed and purified.

-

The proteins are labeled with a fluorescent dye.

-

A serial dilution of the this compound analog is prepared.

-

The labeled protein is mixed with the different concentrations of the compound.

-

The samples are loaded into capillaries, and the MST instrument measures the movement of the fluorescently labeled protein along a temperature gradient.

-

Changes in the thermophoretic movement upon ligand binding are used to determine the binding affinity (Kd).

The proposed mechanism involves the dual binding of this compound analogs to the PA C-terminal domain and the nucleoprotein (NP), both of which are critical components of the influenza virus RNP. This binding is thought to disrupt the function of the RNP, thereby inhibiting viral replication.

Potential Inhibition of SARS-CoV-2 Main Protease (Mpro)

In silico studies have identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro), a critical enzyme for viral replication. While experimental validation is pending, these computational findings suggest a novel therapeutic avenue for this compound.

At present, there is no experimentally determined quantitative data for the binding of this compound to SARS-CoV-2 Mpro. Computational docking studies would provide predicted binding energies, but these are not yet available in the public domain.

SARS-CoV-2 Mpro Inhibition Assay (FRET-based):

-

Recombinant SARS-CoV-2 Mpro is purified.

-

A fluorescently labeled peptide substrate containing the Mpro cleavage site is synthesized. The peptide is flanked by a fluorophore and a quencher, resulting in fluorescence resonance energy transfer (FRET) in its intact state.

-

The enzyme is pre-incubated with varying concentrations of the test compound (this compound).

-

The reaction is initiated by the addition of the FRET substrate.

-

Cleavage of the substrate by Mpro separates the fluorophore and the quencher, leading to an increase in fluorescence.

-

The rate of fluorescence increase is measured over time, and the IC50 value is calculated as the concentration of the inhibitor that reduces enzyme activity by 50%.

The logical flow for investigating this compound as a potential Mpro inhibitor involves a combination of computational and experimental steps.

Potential Inhibition of Mycobacterium tuberculosis Cytochrome P450 (CYP121)

Computational drug repurposing studies have highlighted this compound as a potential inhibitor of CYP121, an essential cytochrome P450 enzyme in Mycobacterium tuberculosis. This suggests a possible role for this compound in anti-tuberculosis therapy.

A virtual screening study reported a promising binding affinity for this compound to CYP121.

| Compound | Target | Predicted Binding Affinity (kcal/mol) |

| This compound | CYP121 | -12.6 |

| Table 2: Predicted binding affinity of this compound to M. tuberculosis CYP121. |

CYP121 Inhibition Assay (UV-Vis Spectroscopy):

-

Recombinant CYP121 is expressed and purified.

-

The baseline UV-Vis spectrum of the heme-containing CYP121 is recorded.

-

Varying concentrations of the test compound (this compound) are added to the enzyme solution.

-

Binding of an inhibitor to the heme iron of the cytochrome P450 enzyme induces a characteristic shift in the Soret peak of the spectrum (a Type II spectral shift).

-

The magnitude of this spectral shift is measured at different inhibitor concentrations to determine the spectral dissociation constant (Ks), which is an indicator of binding affinity.

The proposed mechanism involves the binding of this compound to the active site of CYP121, inhibiting its function and thereby disrupting essential metabolic processes in M. tuberculosis.

Inhibition of Leukocyte Infiltration

An early preclinical study demonstrated that this compound was more effective than phenylbutazone at inhibiting total leukocyte infiltration in rat models of inflammation. This suggests a mechanism of action that extends beyond prostaglandin inhibition to directly or indirectly modulate immune cell migration.

The study reported the effective dose for suppressing carrageenan-induced paw edema.

| Compound | Parameter | Value |

| This compound | ED40 for carrageenan paw edema suppression (p.o.) | 24 mg/kg |

| Table 3: In vivo anti-inflammatory activity of this compound in rats. |

Carrageenan-Induced Pleurisy in Rats:

-

Male rats are administered the test compound (this compound) or vehicle orally.

-

After a set period (e.g., 1 hour), an intrapleural injection of carrageenan is given to induce an inflammatory response.

-

After a further period (e.g., 4 hours), the animals are euthanized.

-

The pleural cavity is washed with saline, and the exudate is collected.

-

The volume of the exudate is measured.

-

The total number of leukocytes in the exudate is determined using a hemocytometer.

-

The inhibition of exudate volume and leukocyte infiltration by the test compound is calculated relative to the vehicle control group.

The precise molecular target for this compound's effect on leukocyte migration is unknown. However, it may involve the modulation of adhesion molecule expression on endothelial cells or leukocytes, or interference with chemokine signaling pathways that guide leukocyte chemotaxis.

Discussion and Future Directions

The evidence presented in this guide strongly suggests that the pharmacological profile of this compound is more complex than previously understood. While its COX-inhibitory activity is well-documented, the identification of potential interactions with viral and bacterial enzymes, as well as its pronounced effect on leukocyte migration, opens up new avenues for research and therapeutic development.

The anti-influenza activity of this compound analogs is the most mature of these non-COX effects, with quantitative inhibitory data and identified molecular targets. Further work is needed to determine if this compound itself shares this activity and to optimize the potency and pharmacokinetic properties of these analogs.

The potential roles of this compound as an inhibitor of SARS-CoV-2 Mpro and M. tuberculosis CYP121 are currently based on computational predictions. These findings provide a strong rationale for initiating experimental validation studies, which could lead to the repurposing of this compound for infectious diseases.

The mechanism behind this compound's inhibition of leukocyte infiltration remains to be elucidated. Future studies should investigate its effects on the expression of adhesion molecules, chemokine receptor signaling, and other key steps in the leukocyte adhesion cascade.

Conclusion

References

- 1. This compound Research Compound|Analgesic|Anti-inflammatory [benchchem.com]

- 2. Anti-influenza virus activities and mechanism of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Experimental Approaches to Evaluate Leukocyte-Endothelial Cell Interactions in Sepsis and Inflammation: (From the Master Class Presentation on Leukocyte-Endothelial Cell Interactions in Inflammation, 41st Annual Conference on Shock 2018) - PMC [pmc.ncbi.nlm.nih.gov]

The Biotransformation of Antrafenine: A Technical Guide for Preclinical Research in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biotransformation of antrafenine, a non-steroidal anti-inflammatory drug (NSAID), in rat and mouse models. The document details the current understanding of its metabolic pathways, focusing on the primary metabolite, 1-m-trifluoromethylphenylpiperazine (mCF3PP). This guide synthesizes available quantitative data, outlines detailed experimental protocols for in vivo and in vitro studies, and provides visualizations of the metabolic pathway and experimental workflows to support preclinical drug development and research. While specific validated analytical methods for this compound are not extensively published, this guide proposes methodologies based on best practices for structurally related compounds.

Introduction

This compound is a piperazine derivative that has demonstrated analgesic and anti-inflammatory properties. Understanding its metabolic fate in preclinical species is crucial for interpreting pharmacological and toxicological data and for predicting its pharmacokinetics in humans. This guide focuses on the biotransformation of this compound in commonly used rodent models, the rat and the mouse, providing a foundational resource for researchers in drug metabolism and pharmacokinetics.

Metabolic Pathway of this compound

The primary metabolic pathway of this compound identified in both rat and mouse models is the N-dealkylation of the parent compound to form 1-m-trifluoromethylphenylpiperazine (mCF3PP).[1] This metabolite is pharmacologically active and readily crosses the blood-brain barrier.[1]

The biotransformation of this compound likely involves Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, which are responsible for the N-dealkylation reaction. While the specific CYP isoforms involved in this compound metabolism have not been definitively identified in published literature, studies on other N-arylpiperazine derivatives suggest that CYP3A4 and CYP2D6 are often involved in the N-dealkylation of such compounds. Further metabolism of mCF3PP may occur, potentially through hydroxylation of the aromatic ring, a common metabolic pathway for arylpiperazine compounds.

Figure 1: Proposed metabolic pathway of this compound.

Quantitative Data on this compound Biotransformation

Quantitative analysis has revealed species differences in the extent of this compound's conversion to mCF3PP. Following a single oral dose of 25 mg/kg, the percentage of the dose that reaches systemic circulation as mCF3PP is significantly higher in mice compared to rats.[1]

| Species | Dose (Oral) | Metabolite | % of Dose in Systemic Circulation as Metabolite | Reference |

| Mouse | 25 mg/kg | mCF3PP | At least 14% | [1] |

| Rat | 25 mg/kg | mCF3PP | At least 3% | [1] |

Table 1: Systemic Exposure to mCF3PP after Oral Administration of this compound

Experimental Protocols

This section outlines detailed methodologies for key experiments to study the biotransformation of this compound in rodent models.

In Vivo Studies

Objective: To determine the pharmacokinetic profile and identify metabolites of this compound in rats and mice.

4.1.1. Animal Models:

-

Male Sprague-Dawley rats (200-250 g)

-

Male C57BL/6 mice (20-25 g)

4.1.2. Drug Administration:

-

Oral Gavage: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). Administer a single dose (e.g., 25 mg/kg) via oral gavage. The volume of administration should be appropriate for the animal's weight (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).

4.1.3. Sample Collection:

-

Blood: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate plasma and store at -80°C until analysis.

-

Brain Tissue: At the end of the study, euthanize the animals and perfuse the circulatory system with saline. Excise the brain, weigh it, and homogenize it in a suitable buffer. Store the homogenate at -80°C.

-

Urine and Feces: House animals in metabolic cages to collect urine and feces for a specified period (e.g., 24 or 48 hours) to identify excretory metabolites.

4.1.4. Sample Preparation:

-

Plasma: For the analysis of this compound and mCF3PP, a protein precipitation method is recommended. To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile) containing an internal standard. Vortex and centrifuge to precipitate proteins. Transfer the supernatant for analysis.

-

Brain Homogenate: A similar protein precipitation or liquid-liquid extraction can be used for brain homogenate samples.

4.1.5. Analytical Method (Proposed):

-

Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

-

Chromatographic Conditions (starting point for method development):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, mCF3PP, and the internal standard.

-

In Vitro Studies

Objective: To identify the enzymes responsible for this compound metabolism and to characterize its metabolic stability.

4.2.1. Test System:

-

Pooled liver microsomes from male Sprague-Dawley rats and C57BL/6 mice.

4.2.2. Incubation Conditions:

-

Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and phosphate buffer (pH 7.4).

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding a NADPH-regenerating system.

-

Termination: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Centrifuge the samples and analyze the supernatant by HPLC-MS/MS to determine the rate of disappearance of this compound.

4.2.3. Reaction Phenotyping (CYP450 Isoform Mapping):

-

Incubate this compound with a panel of recombinant human or rodent CYP450 enzymes to identify which isoforms can metabolize the drug.

-

Alternatively, use selective chemical inhibitors for different CYP isoforms in incubations with liver microsomes to determine the contribution of each isoform to this compound metabolism.

Figure 2: General experimental workflow for studying this compound biotransformation.

Conclusion

The biotransformation of this compound in rat and mouse models primarily involves N-dealkylation to the active metabolite mCF3PP, with mice exhibiting a greater capacity for this conversion. This guide provides a framework of experimental protocols and analytical strategies to further investigate the metabolism of this compound. Future research should focus on developing and validating a specific LC-MS/MS method for the simultaneous quantification of this compound and mCF3PP, comprehensively identifying all metabolites in various biological matrices, and definitively characterizing the CYP450 isoforms responsible for its metabolism. These efforts will provide a more complete understanding of this compound's disposition and will be invaluable for its continued development.

References

Methodological & Application

Application Notes and Protocols for Evaluating Antrafenine in a Carrageenan-Induced Paw Edema Model

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antrafenine is a piperazine derivative with analgesic and anti-inflammatory properties comparable to naproxen.[1][2][3] Its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) activity, which is crucial for the synthesis of prostaglandins involved in inflammation.[1][4] Specifically, the inhibition of the inducible COX-2 enzyme is associated with its anti-inflammatory effects. The carrageenan-induced paw edema model is a widely used and well-established in vivo assay for screening and evaluating the efficacy of potential anti-inflammatory agents. This model mimics the cardinal signs of acute inflammation, including edema, and is valuable for assessing the activity of compounds like this compound.

This document provides detailed protocols and data presentation for the use of this compound in a carrageenan-induced paw edema model, along with visualizations of the experimental workflow and relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in suppressing carrageenan-induced paw edema in rats.

| Compound | Dose Range (mg/kg, p.o.) | ED₄₀ (mg/kg, p.o.) | Effect on Leucocyte Infiltration | Reference |

| This compound | 10 - 40 | 24 | Significant suppression at 10, 20, and 40 mg/kg | |

| Phenylbutazone | Not specified | Approximated by this compound | Significant activity only at 40 mg/kg |

ED₄₀: The dose required to produce 40% of the maximum effect. p.o.: Per os (by mouth).

Experimental Protocols

Animals

-

Species: Male Sprague Dawley rats are commonly used for this assay. Swiss albino mice can also be utilized.

-

Weight: Typically 150-200g.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Housing: House animals in standard polypropylene cages with free access to food and water. Maintain a 12-hour light/dark cycle and a controlled temperature (24 ± 2°C) and humidity (60-70%).

-

Ethical Considerations: All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.

Materials and Reagents

-

This compound

-

Carrageenan (Lambda, Type IV)

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

-

Positive Control (e.g., Indomethacin, 5 mg/kg)

-

Saline (sterile, 0.9%)

-

Plethysmometer or digital calipers

-

Syringes and needles (for oral gavage and subcutaneous injection)

Experimental Procedure

-

Animal Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Group 1 (Vehicle Control): Receives the vehicle orally.

-

Group 2 (Carrageenan Control): Receives the vehicle orally and a carrageenan injection.

-

Group 3 (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin) orally.

-